2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid
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Overview
Description
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis can start with the reaction of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol with acetic anhydride in the presence of a catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process often includes steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-7-carboxylic acid, while reduction could produce benzofuran-7-ylmethanol .
Scientific Research Applications
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol: This compound is a precursor in the synthesis of 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid.
2,2-Dimethyl-2,3-dihydrobenzofuran: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific acetic acid functional group, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Biological Activity
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including antimicrobial, anti-inflammatory, and other relevant biological effects.
- IUPAC Name : this compound
- Molecular Formula : C13H16O3
- Molar Mass : 220.27 g/mol
- CAS Number : Not specifically listed in the results but related compounds are identified.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:
- A series of monomeric alkaloids were evaluated for their antibacterial and antifungal activities. Some derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains including Bacillus subtilis and Escherichia coli .
The biological mechanisms underlying the activity of benzofuran derivatives often involve modulation of signaling pathways associated with inflammation and microbial resistance. For example:
- The presence of hydroxyl groups in related structures has been linked to enhanced biological activity due to improved interaction with biological targets .
Case Studies
- Antibacterial Evaluation : In a study examining a range of benzofuran derivatives, compounds similar to this compound exhibited zones of inhibition against Staphylococcus aureus and E. coli, indicating their potential as antibacterial agents .
- Anti-inflammatory Activity : A derivative was tested in various models of inflammation and showed significant efficacy without ulcerogenic potential, suggesting a favorable safety profile for further development .
Data Summary
Properties
IUPAC Name |
2-(2,2-dimethyl-3H-1-benzofuran-7-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)7-9-5-3-4-8(6-10(13)14)11(9)15-12/h3-5H,6-7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJXRCUAYXSWDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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